5-Bromo-2-(3-methylbutoxy)benzaldehyde

説明

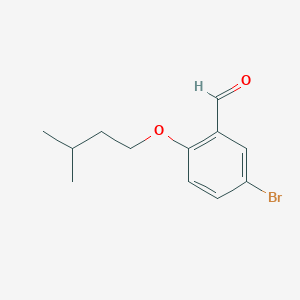

5-Bromo-2-(3-methylbutoxy)benzaldehyde is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the 5-position and a 3-methylbutoxy group at the 2-position of the benzene ring . This compound is used primarily in research and development within the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methylbutoxy)benzaldehyde typically involves the bromination of 2-(3-methylbutoxy)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

化学反応の分析

Types of Reactions

5-Bromo-2-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: NaOCH3 or NaOEt in methanol or ethanol.

Major Products Formed

Oxidation: 5-Bromo-2-(3-methylbutoxy)benzoic acid.

Reduction: 5-Bromo-2-(3-methylbutoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

1. Building Block in Organic Chemistry

5-Bromo-2-(3-methylbutoxy)benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for the synthesis of complex organic molecules.

- Reactions : It can participate in nucleophilic substitutions, condensation reactions, and serve as an electrophile in various coupling reactions. For example, it can be utilized to form more complex aromatic compounds through electrophilic aromatic substitution.

2. Synthesis of Pharmaceuticals

The compound is relevant in the pharmaceutical industry for synthesizing biologically active molecules. Its bromine and aldehyde functionalities can be exploited to create intermediates for drug development.

- Case Study : In research focusing on selective estrogen receptor modulators, derivatives of this compound have been explored for their potential therapeutic effects against breast cancer by modulating estrogen receptor activity .

Material Science

1. Development of Functional Materials

this compound is also used in the development of functional materials, including polymers and resins. Its aldehyde group can react with amines and alcohols to form stable linkages.

- Applications : It has been applied in creating polymeric materials with specific properties, such as improved thermal stability and mechanical strength.

Analytical Chemistry

1. Chromogenic Reagents

The compound has been investigated as a chromogenic reagent for analytical applications. Its ability to undergo color changes upon reaction with certain analytes makes it useful for qualitative and quantitative analysis.

- Example : It can be used to develop colorimetric assays for detecting specific ions or molecules in solution, enhancing sensitivity and specificity in analytical methods.

Toxicology and Safety Assessments

1. Environmental Impact Studies

Research has indicated that compounds similar to this compound may have implications in environmental toxicology. Understanding the effects of such compounds on ecosystems is crucial for regulatory assessments.

- Research Findings : Studies have shown that certain brominated compounds can bioaccumulate and exert toxic effects on aquatic life, necessitating thorough safety evaluations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; participates in various chemical reactions. |

| Pharmaceutical Development | Intermediates for drug synthesis; potential use in selective estrogen receptor modulators. |

| Material Science | Development of functional polymers and resins; enhances material properties. |

| Analytical Chemistry | Used as a chromogenic reagent for qualitative and quantitative analysis; improves detection methods. |

| Environmental Toxicology | Implications for bioaccumulation and toxicity assessments; essential for regulatory compliance studies. |

作用機序

The mechanism of action of 5-Bromo-2-(3-methylbutoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use .

類似化合物との比較

Similar Compounds

5-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the 3-methylbutoxy group.

5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 3-methylbutoxy group.

5-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of the 3-methylbutoxy group.

Uniqueness

5-Bromo-2-(3-methylbutoxy)benzaldehyde is unique due to the presence of the 3-methylbutoxy group, which can influence its reactivity and interactions compared to other similar compounds.

生物活性

5-Bromo-2-(3-methylbutoxy)benzaldehyde (CAS No. 669739-11-1) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C12H15BrO2

- Molecular Weight : 271.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom and the aldehyde functional group may facilitate interactions with proteins and enzymes through:

- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with amino acid residues in proteins.

- Hydrophobic Interactions : The alkyl chain from the 3-methylbutoxy group can engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Cytotoxicity and Cell Viability

In vitro studies evaluating the cytotoxic effects of benzaldehyde derivatives on various cell lines provide insights into the safety profile of this compound. For instance, compounds structurally related to benzaldehydes were tested for cytotoxicity in murine B16F10 cells:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | ≤20 | >80% (non-cytotoxic) |

| Compound B | ≤20 | >75% (non-cytotoxic) |

| Compound C | 2.5 | <50% (cytotoxic) |

Such studies highlight the importance of evaluating the concentration-dependent effects of this compound on cell viability .

Case Studies and Research Findings

- Study on Inhibitory Effects : A study investigating the inhibitory effects of various benzaldehyde derivatives on mushroom tyrosinase revealed that certain analogs exhibited potent inhibitory activities. Although specific data for this compound were not provided, it is hypothesized that its structural characteristics could enable similar activity against tyrosinase, which is crucial in melanin biosynthesis .

- Antioxidant Properties : Research into related compounds suggests that benzaldehyde derivatives may exhibit antioxidant properties, potentially through scavenging free radicals or chelating metal ions. This activity is significant for therapeutic applications in oxidative stress-related conditions .

特性

IUPAC Name |

5-bromo-2-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBXANRVXQBCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396822 | |

| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669739-11-1 | |

| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。